(3R,6S)-6-Methylpiperidin-3-OL (3R,6S)-6-Methylpiperidin-3-OL
Brand Name: Vulcanchem
CAS No.: 41869-08-3
VCID: VC15785472
InChI: InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
SMILES:
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

(3R,6S)-6-Methylpiperidin-3-OL

CAS No.: 41869-08-3

Cat. No.: VC15785472

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

(3R,6S)-6-Methylpiperidin-3-OL - 41869-08-3

Specification

CAS No. 41869-08-3
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name (3R,6S)-6-methylpiperidin-3-ol
Standard InChI InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1
Standard InChI Key UAZCJMVDJHUBIA-NTSWFWBYSA-N
Isomeric SMILES C[C@H]1CC[C@H](CN1)O
Canonical SMILES CC1CCC(CN1)O

Introduction

Chemical Structure and Properties

(3R,6S)-6-Methylpiperidin-3-OL (CAS: 41869-08-3) belongs to the piperidine family, a class of six-membered heterocyclic compounds containing one nitrogen atom. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol. The compound’s stereochemistry—defined by the (3R,6S) configuration—plays a pivotal role in its biological interactions and synthetic utility .

Key Structural Features:

  • Piperidine Backbone: A saturated six-membered ring with one nitrogen atom.

  • Hydroxyl Group: Located at the 3-position, enabling hydrogen bonding and participation in redox reactions.

  • Methyl Substituent: Positioned at the 6-position, contributing to steric effects and chiral discrimination.

The compound’s isomeric SMILES notation, C[C@H]1CCC@HO, explicitly defines its stereochemistry. This configuration is critical for its role as a chiral building block in asymmetric synthesis .

Synthesis Methods

Catalytic Hydrogenation

A prominent synthesis route involves the hydrogenation of N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine using 20% wet palladium carbon hydroxide under a hydrogen atmosphere (15 psi). This method achieves a high yield of 95.08% under optimized conditions (55°C, 8 hours) .

Reaction Scheme:

N-((3R,6S)-1-Benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineH2,Pd/CMeOH(3R,6S)-6-Methylpiperidin-3-OL+Benzene Byproduct\text{N-((3R,6S)-1-Benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH}} \text{(3R,6S)-6-Methylpiperidin-3-OL} + \text{Benzene Byproduct}

Industrial-Scale Production

Industrial processes emphasize scalability and cost-efficiency, often employing continuous-flow hydrogenation to minimize catalyst degradation and byproduct formation. Key parameters include:

ParameterOptimal Value
Temperature45–55°C
Pressure10–15 psi H₂
Catalyst Loading20% Pd/C (w/w)
SolventMethanol

This method ensures high enantiomeric purity (>99%), critical for pharmaceutical applications .

Chemical Reactivity

Functional Group Transformations

The hydroxyl and amine groups in (3R,6S)-6-Methylpiperidin-3-OL enable diverse chemical modifications:

Oxidation

The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate), yielding 6-methylpiperidin-3-one. This intermediate is valuable for further functionalization.

Alkylation

Reaction with alkyl halides under basic conditions (e.g., K₂CO₃) produces N-alkylated derivatives, which are explored as kinase inhibitors in drug discovery .

Acylation

Treatment with acetyl chloride or anhydrides forms O-acetyl or N-acetyl derivatives, enhancing lipophilicity for improved membrane permeability.

Stereochemical Stability

The (3R,6S) configuration remains stable under standard reaction conditions (pH 4–9, ≤80°C), ensuring chirality retention in downstream applications.

Applications in Pharmaceutical Synthesis

Role in JAK3 Inhibitor Production

(3R,6S)-6-Methylpiperidin-3-OL is a key intermediate in synthesizing PF06651600, a Janus kinase 3 (JAK3) inhibitor under investigation for autoimmune diseases. The compound’s stereochemistry is essential for binding to the JAK3 active site, as demonstrated in preclinical models .

Synthetic Pathway to PF06651600:

  • Intermediate Formation: Coupling with 7H-pyrrolo[2,3-d]pyrimidin-4-amine via nucleophilic substitution.

  • Deprotection: Catalytic hydrogenation removes the benzyl protecting group.

  • Purification: Crystallization from methanol yields the final API (Active Pharmaceutical Ingredient).

Comparison with Stereoisomers

The (3R,6S) isomer demonstrates distinct reactivity and biological activity compared to its (3S,6S) counterpart. For example:

Property(3R,6S)-6-Methylpiperidin-3-OL(3S,6S)-6-Methylpiperidin-3-OL
Melting Point98–101°C92–95°C
Specific Rotation+24.5° (c=1, CHCl₃)-18.3° (c=1, CHCl₃)
JAK3 Binding AffinityHigh (IC₅₀ = 12 nM)Low (IC₅₀ > 1 μM)

These differences underscore the importance of stereochemistry in drug design .

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